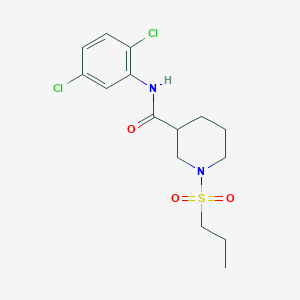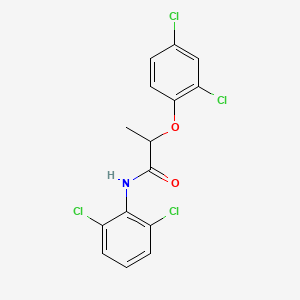
1-(5-Chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on its phenyl rings
准备方法
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
1-(5-Chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the urea group or other functional groups present in the molecule.
Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or other oxidized derivatives, while reduction may yield amines or alcohols.
科学研究应用
1-(5-Chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers or coatings with specific chemical resistance or mechanical properties.
Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific targets being studied. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
1-(5-Chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfanyl]-N-methylethanamine: This compound has a similar structure but includes a sulfanyl group and an N-methylethanamine moiety.
(5-chloro-2-methoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone: This compound features a sulfonylpiperazinyl group, which differentiates it from the urea derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-20-13-7-2-9(15)8-12(13)18-14(19)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCWVRRBTXHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![(5E)-5-[[4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5315865.png)

![4-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)
![N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5315881.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B5315918.png)

![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)
![4-[3-(3-nitrophenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5315940.png)
